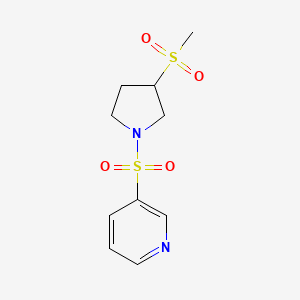

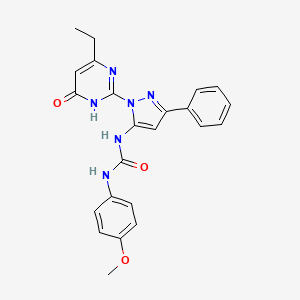

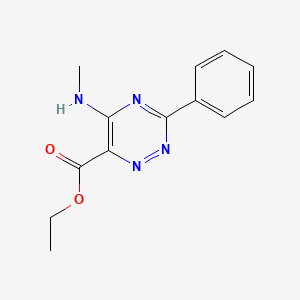

![molecular formula C13H20BNO3 B2534158 [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol CAS No. 2377611-36-2](/img/structure/B2534158.png)

[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol” is a chemical compound with the molecular formula C13H20BNO3 . It is related to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which has the molecular formula C12H18BNO2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 4-(Diphenylamino)phenylboronic acid pinacol ester, an aryl boronic acid ester, is used in organic synthesis . It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as single crystal X-ray diffraction . Theoretical calculations can also be performed using software packages like Gaussian09 .Chemical Reactions Analysis

Compounds with boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reactions to extend the size of the structure . They can also be used in protodeboronation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a density of 1.1±0.1 g/cm3, a boiling point of 351.2±25.0 °C at 760 mmHg, and a flash point of 166.2±23.2 °C .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Crystal Structure Analysis

[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is utilized in the synthesis of boric acid ester intermediates with benzene rings. These compounds are synthesized through substitution reactions and their structures are characterized by various spectroscopic methods and X-ray diffraction. Additionally, their molecular structures are calculated using density functional theory (DFT), providing insights into their physicochemical properties (Huang et al., 2021).

2. Schiff Base Substituent-Triggered Reactions

This chemical is involved in the synthesis of Schiff base substituents, which can be used for efficient deboration reactions. Such reactions have applications in the detection of hydrogen peroxide vapor, highlighting its potential in analytical chemistry and explosive detection (Fu et al., 2016).

3. Boron-Containing Compound Synthesis

It plays a role in the synthesis of boron-containing compounds like phthalazin-1(2H)-one and benzo[b][1,4] oxazine derivatives. These compounds, synthesized through reactions like the Miyaura borylation reaction, are being evaluated for their biological activities, indicating their relevance in medicinal chemistry (Das et al., 2011).

4. Catalysis in Organic Synthesis

The compound is involved in catalyzed reactions, such as C-H halogenation, offering advantages like higher yields and better selectivity in the synthesis of multi-substituted arenes. This highlights its importance in facilitating more efficient and selective organic synthesis processes (Sun et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

Compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in suzuki-miyaura cross-coupling reactions , which suggests that this compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Given its structural similarity to other boronic acid derivatives, it may be involved in various biochemical reactions, including those involving carbon-carbon bond formation .

Result of Action

Given its potential role in suzuki-miyaura cross-coupling reactions, it may facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds .

Action Environment

The action, efficacy, and stability of [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol can be influenced by various environmental factors . For instance, the compound’s reactivity may be affected by the presence of a catalyst, the pH of the environment, and the temperature.

Eigenschaften

IUPAC Name |

[3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7,16H,8,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENSCZYUVRVCAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

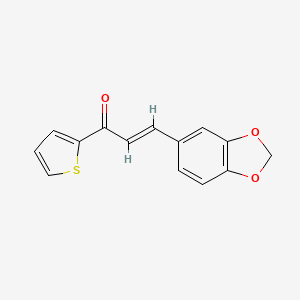

![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2534077.png)

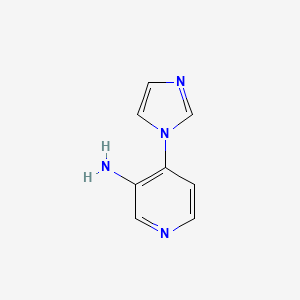

![2-Phenyl-1-oxaspiro[2.4]heptane](/img/structure/B2534083.png)

methanone](/img/structure/B2534088.png)

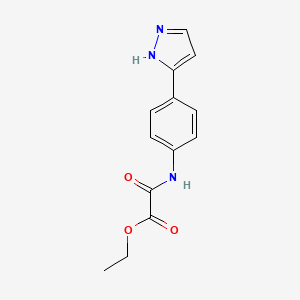

![1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2534093.png)